molecular formula C7H4ClF2NO B2954487 1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone CAS No. 2092784-78-4

1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone

Cat. No.: B2954487
CAS No.: 2092784-78-4
M. Wt: 191.56
InChI Key: JQTLNAUQNZMKHA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a difluoroethanone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone typically involves the reaction of 6-chloropyridine with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different carbonyl-containing compounds .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTLNAUQNZMKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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